
Undecanoic acid
Overview
Description
Undecanoic acid (C₁₁H₂₂O₂), also known as hendecanoic acid, is a saturated medium-chain fatty acid (MCFA) with a molecular weight of 186.29 g/mol and a CAS number of 112-37-8 . It is characterized by a linear 11-carbon chain terminating in a carboxylic acid group. This compound is notable for its antifungal properties, particularly against dermatophytes like Trichophyton rubrum and Aspergillus species, where it induces oxidative stress and disrupts fungal metabolism . Additionally, this compound has been identified as a tyrosinase inhibitor with activity comparable to kojic acid, making it relevant in melanin biosynthesis research . Its applications extend to chemical modifications, such as fluorinated derivatives for drug delivery and amphiphilic antioxidants for membrane targeting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecanoic acid can be synthesized through various methods. One common approach involves the oxidation of undecyl alcohol. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of undecyl esters. This process involves heating the ester with a strong acid or base, leading to the formation of this compound and an alcohol. Another method includes the catalytic hydrogenation of undecylenic acid, which is derived from castor oil .
Chemical Reactions Analysis
Types of Reactions: Undecanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: It can be reduced to undecyl alcohol.
Substitution: It can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols and amines under acidic or basic conditions.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Undecyl alcohol.
Substitution: Esters and amides.
Scientific Research Applications
Microbiology and Antimicrobial Applications
Inhibition of Bacterial Persister Cells
Recent studies have demonstrated that undecanoic acid effectively inhibits the formation of persister cells in Escherichia coli. In a screening of 65 fatty acids, this compound was found to reduce the formation of persister cells significantly, achieving a 25-fold reduction compared to untreated controls. This effect was observed alongside lauric acid and N-tridecanoic acid, indicating that medium-chain fatty acids can be potent agents against bacterial persistence, which is a major challenge in treating chronic infections .
Biofilm Disruption
this compound has also been shown to suppress biofilm formation in pathogenic bacteria. Specifically, it inhibited biofilm development in enterohemorrhagic E. coli strains without exhibiting direct antimicrobial activity. This suggests that this compound might be utilized as a therapeutic agent to enhance the effectiveness of antibiotics by targeting biofilm-associated infections .
Pharmaceutical Applications
Antifungal Properties
Research indicates that this compound has potential as an antifungal agent. A study developed chitosan-undecanoic acid nanomicelles that demonstrated enhanced antifungal efficacy against various fungal strains. These formulations showed promise for applications in treating fungal infections due to their biocompatibility and effectiveness .
Drug Development
this compound is being explored for its interactions with G-protein coupled receptors, which are critical targets in drug development. Its ability to modulate these receptors could lead to new therapeutic strategies for various conditions .
Material Science Applications
Polymer Synthesis
this compound is used as a building block in synthesizing polyol esters for various applications. Research has shown that polyol esters derived from this compound exhibit favorable thermal properties and viscosity characteristics, making them suitable for use in lubricants and other industrial applications .
Surface Modification
In material science, this compound is employed to modify silica-based stationary phases for chromatographic separations. The incorporation of this compound into these materials enhances their retention behavior and interaction with analytes, improving separation efficiency in analytical chemistry .
Summary Table of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy Against E. coli
In a controlled laboratory setting, researchers treated cultures of E. coli with varying concentrations of this compound alongside antibiotics like ciprofloxacin. The results indicated that the combination treatment significantly reduced the survival rate of persister cells over extended incubation periods, suggesting a synergistic effect that could inform treatment protocols for bacterial infections.
Case Study 2: Development of Antifungal Nanomicelles
A formulation study involving this compound incorporated into chitosan nanomicelles demonstrated significant antifungal activity against common pathogens such as Candida albicans. This research highlights the potential for developing effective topical treatments using natural compounds like this compound.
Mechanism of Action
Undecanoic acid is similar to other medium-chain fatty acids such as decanoic acid and lauric acid. it is unique in its potent antifungal properties and its use in the production of nylon-11 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Decanoic Acid (C₁₀:0)
- Structure : 10-carbon saturated fatty acid.
- Physical Properties: Melting point (MP) = 31.6°C (vs. 28.6°C for undecanoic acid) .
- Applications : Broad-spectrum antimicrobial agent; used in food preservation and surfactant production.
- Key Differences: Shorter chain length reduces lipid solubility and antifungal specificity compared to this compound. Decanoic acid lacks reported tyrosinase inhibition activity .
Dodecanoic Acid (C₁₂:0, Lauric Acid)
- Structure : 12-carbon saturated fatty acid.
- Physical Properties: MP = 43.2°C (vs. 28.6°C for this compound) .
- Applications : Prominent in soaps, cosmetics, and antiviral therapies.
- Key Differences: Longer chain enhances hydrophobicity and antimicrobial potency but reduces solubility in polar solvents.
10-Undecenoic Acid
- Structure : Unsaturated analogue with a double bond at the 10th position.
- Physical Properties : Lower MP due to unsaturation; higher reactivity.
- Applications : Antifungal agent and precursor for polymer modification.
- Key Differences: The double bond increases susceptibility to oxidation, limiting stability in formulations compared to saturated this compound .
Branched and Modified Derivatives
- Fluorinated this compound: Incorporates fluorine atoms for enhanced metabolic stability.
- Amphiphilic Antioxidants: Derivatives like 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)this compound exhibit improved membrane-targeted antioxidant activity compared to non-amphiphilic analogues .
Comparative Data Table
Biological Activity
Undecanoic acid, also known as undecylenic acid, is a medium-chain fatty acid that has garnered attention for its diverse biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
This compound (C11H22O2) is characterized by its molecular weight of 186.29 g/mol. It is a saturated fatty acid with a straight-chain structure, which influences its biological interactions.
Property | Value |
---|---|
Chemical formula | C11H22O2 |
Molecular weight | 186.29 g/mol |
Structure | This compound Structure |
Inhibition of Persister Cells
Recent studies have demonstrated that this compound effectively inhibits the formation of persister cells in E. coli BW25113. In a screening of 65 fatty acids, this compound showed a significant reduction in persister cell formation by 25-fold when combined with ciprofloxacin treatment. This finding suggests that this compound may enhance the efficacy of conventional antibiotics by targeting persister cells, which are often resistant to treatment.
- Study Findings:
Antifungal Properties
This compound has been recognized for its strong antifungal activity, particularly against dermatophytes and other fungal pathogens. It has been shown to inhibit vegetative growth and conidial germination in fungi such as Trichophyton rubrum.
- Effects on Fungal Cells:
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: this compound integrates into microbial membranes, leading to increased permeability and cell lysis.
- Iron Chelation: Its derivatives, such as 10-undecanhydroxamic acid, exhibit enhanced antimicrobial effects through iron chelation, disrupting microbial growth by limiting iron availability .
- Gene Expression Modulation: Studies have shown that this compound influences gene expression related to lipid metabolism and oxidative stress response in fungi .
Case Study 1: Efficacy Against Candida spp.
A study investigated the synergistic effects of this compound combined with quinic acid against Candida biofilms. The results indicated a significant reduction in biofilm formation and virulence traits when both compounds were used together.
- Key Findings:
Case Study 2: Clinical Applications
This compound has been utilized in clinical settings for treating superficial fungal infections due to its safety profile and efficacy. It has been FDA-approved for topical applications against dermatophyte infections.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing undecanoic acid, and how do reaction conditions influence yield and purity?
this compound is commonly synthesized via hydrolysis of undecenyl cyanide using hydrochloric acid (yield up to 95%) or decarboxylation of undecenoic acid with sodium hydroxide (yield ~80%). Critical factors include temperature control (high-temperature reactions for cyanide hydrolysis) and stoichiometric ratios of reagents. Impurities often arise from incomplete reaction progress or side products; purity can be enhanced via fractional distillation or recrystallization .
Q. How does this compound exert its antimicrobial effects, and what experimental models validate this activity?
this compound disrupts microbial cell membranes and interferes with energy metabolism. Standard assays include:
- Broth microdilution to determine minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans.
- Time-kill kinetics to assess fungicidal/bactericidal activity.
- Membrane permeability tests using fluorescent dyes (e.g., propidium iodide) .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- GC-MS : Ideal for volatile derivatives (e.g., methyl esters) with detection limits <1 ppm.
- HPLC-UV : Suitable for non-volatile samples; C18 columns with acetonitrile/water mobile phases.
- FTIR spectroscopy : Identifies carboxylic acid functional groups (peak ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?
Discrepancies often stem from variations in:
- Microbial strain virulence (e.g., C. albicans ATCC vs. clinical isolates).
- Solvent carriers (DMSO vs. ethanol affects bioavailability).
- Culture media pH (acidic conditions enhance protonated form permeability). Standardization using CLSI guidelines and internal controls (e.g., fluconazole for fungi) is critical .
Q. What strategies optimize the biological activity of this compound in drug delivery systems?
- Nanoemulsion encapsulation : Chitosan-based carriers improve solubility and biocompatibility (e.g., 80% antifungal efficacy at 0.5 mg/mL vs. 50% for free acid) .
- Derivatization : Esterification with polyethylene glycol enhances pharmacokinetics.
- Synergistic combinations : Pairing with azoles reduces MIC values by 4–8 fold .
Q. How do thermodynamic properties of this compound inform its stability in environmental and biological systems?
Key parameters include:
- Melting point (28–30°C) : Solid-liquid phase transitions affect storage and formulation.
- Critical temperature (469°C) and pressure (2.4 MPa) : Predicts degradation under extreme conditions.
- Vapor pressure (0.1 Pa at 25°C) : Low volatility minimizes airborne exposure risks .
Q. What experimental approaches assess this compound’s environmental impact in pollution management studies?
- Aquatic toxicity assays : Daphnia magna acute toxicity (EC₅₀ >100 mg/L confirms low hazard).
- Biodegradation tests : OECD 301F protocol measures CO₂ evolution (>60% in 28 days indicates biodegradability).
- Soil adsorption studies : Batch experiments with HPLC quantification .
Q. Methodological Guidance
Q. How to design a robust protocol for evaluating this compound’s anti-inflammatory effects in vitro?
- Cell models : RAW 264.7 macrophages stimulated with LPS.
- Markers : ELISA for TNF-α/IL-6 and Western blot for NF-κB pathway proteins.
- Dose optimization : Pre-screen cytotoxicity via MTT assay (IC₅₀ typically 50–100 µM) .
Q. What controls are essential when studying this compound’s interactions with cyclodextrins for drug formulation?
- Blank cyclodextrin : Rules out carrier effects on assay results.
- Free acid vs. complexed : Compare solubility and release kinetics (e.g., dialysis membrane method).
- X-ray crystallography : Validate host-guest binding (e.g., CA26 complex structure) .
Q. How to address conflicting data on this compound’s cytotoxicity in human cell lines?
- Cell-type specificity : Test multiple lines (e.g., HEK293 vs. HepG2).
- Exposure duration : Acute (24h) vs. chronic (72h) treatments.
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation .
Q. Tables for Key Data
Property | Value | Method | Reference |
---|---|---|---|
MIC (C. albicans) | 0.25–2.0 mg/mL | Broth microdilution | |
Aqueous solubility | 1.2 mg/L (25°C) | Shake-flask | |
LogP (octanol/water) | 4.5 | HPLC | |
Thermal degradation onset | 220°C | TGA |
Properties
IUPAC Name |
undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHROOEEOARMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Record name | UNDECANOIC ACID | |
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DSSTOX Substance ID |
DTXSID8021690 | |
Record name | Undecanoic acid | |
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Molecular Weight |
186.29 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Undecanoic acid is a white crystalline solid. Insoluble in water. Specific gravity 0.85. Hence floats on water., Other Solid, White solid; mp= 28.5 deg C; [CHRIS] Colorless solidified mass or fragments; mp = 28-31 deg C; [Sigma-Aldrich MSDS], Solid, colourless crystals/ faint fatty, aldehydic odour | |
Record name | UNDECANOIC ACID | |
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Boiling Point |
442.2 °F at 160 mmHg (USCG, 1999) | |
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Flash Point |
greater than 230 °F (USCG, 1999) | |
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Solubility |
0.0522 mg/mL, Insoluble in water; very soluble in alcohol, chloroform, acetone | |
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Density |
0.891 (USCG, 1999) - Less dense than water; will float, 0.9948 (20°/20°) | |
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CAS No. |
112-37-8 | |
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Melting Point |
83.3 °F (USCG, 1999), 28.6 °C | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.